molecular formula C19H22N4O3S B10929531 methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B10929531
M. Wt: 386.5 g/mol
InChI Key: NDIGJLISEQRLEG-UHFFFAOYSA-N
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Description

METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazolo[3,4-b]pyridine and thiophene moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through the condensation of an α,β-unsaturated ketone with a 1,3-dicarbonyl compound . The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl groups on the pyrazolo[3,4-b]pyridine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to the combination of its pyrazolo[3,4-b]pyridine and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 2-[(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N4O3S/c1-9(2)23-16-15(12(5)22-23)13(7-10(3)20-16)17(24)21-18-14(19(25)26-6)8-11(4)27-18/h7-9H,1-6H3,(H,21,24)

InChI Key

NDIGJLISEQRLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=C(C=C(S3)C)C(=O)OC

Origin of Product

United States

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